N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Overview
Description
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a methoxybenzyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide typically involves the reaction of 4-methoxybenzylamine with thiosemicarbazide to form the intermediate 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 4-nitrobenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-aminobenzamide.
Substitution: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential cytotoxic activity against cancer cell lines.
Medicine: Explored for its potential as an antileukemic agent.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and promoting phosphatidylserine externalization . Docking studies suggest that the compound binds within the active sites of transforming growth factor beta (TGF-β) type I receptor kinase domain through strong hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-nitrobenzamide
- **N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide
Uniqueness
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both methoxybenzyl and nitrobenzamide groups contributes to its potential as a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-25-14-8-2-11(3-9-14)10-15-19-20-17(26-15)18-16(22)12-4-6-13(7-5-12)21(23)24/h2-9H,10H2,1H3,(H,18,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEPNMKDWCCHDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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